molecular formula C7H10N2O B2724857 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2247107-84-0

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

Cat. No.: B2724857
CAS No.: 2247107-84-0
M. Wt: 138.17
InChI Key: ZTUDNPLPRFPOQQ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-oxabicyclo[211]hexane-4-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an aminomethyl group, an oxabicyclo ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves the following steps:

    Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction to form the oxabicyclo[2.1.1]hexane core.

    Functional Group Introduction: Subsequent steps involve the introduction of the aminomethyl and carbonitrile groups. This can be achieved through nucleophilic substitution reactions, where appropriate reagents are used to introduce these functional groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.

    Materials Science: Its rigid bicyclic structure can be utilized in the development of new materials with specific mechanical and chemical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is unique due to its specific combination of functional groups and its oxabicyclo ring structure, which imparts distinct chemical and physical properties compared to other bicyclic compounds.

Properties

IUPAC Name

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-2,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUDNPLPRFPOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CN)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-84-0
Record name 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
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